molecular formula C20H24N2O3 B4117432 ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate

ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate

Cat. No. B4117432
M. Wt: 340.4 g/mol
InChI Key: SASXBYKIOSDELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate, also known as EBCAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In studies on its antitumor activity, ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. In studies on its anti-inflammatory activity, ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has been shown to have antioxidant activity and to induce apoptosis in cancer cells. In animal studies, ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has been shown to have low toxicity and to be well-tolerated.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several future directions for research on ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential as a building block for the synthesis of novel organic materials. Additionally, further studies on its biochemical and physiological effects could lead to a better understanding of its mechanism of action and potential applications in other fields.

Scientific Research Applications

Ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has been shown to have antitumor and anti-inflammatory properties. In materials science, ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has been used as a building block for the synthesis of novel organic materials. In analytical chemistry, ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate has been used as a derivatizing agent for the analysis of amino acids and peptides.

properties

IUPAC Name

ethyl 4-[(2-butan-2-ylphenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-14(3)17-8-6-7-9-18(17)22-20(24)21-16-12-10-15(11-13-16)19(23)25-5-2/h6-14H,4-5H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASXBYKIOSDELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[2-(butan-2-yl)phenyl]carbamoyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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